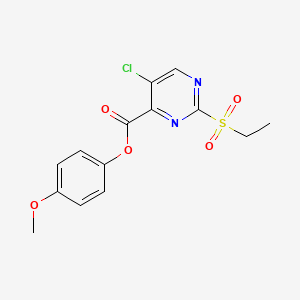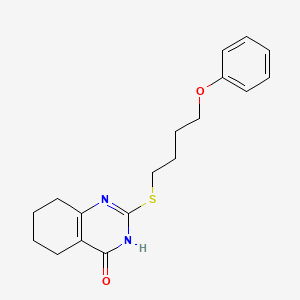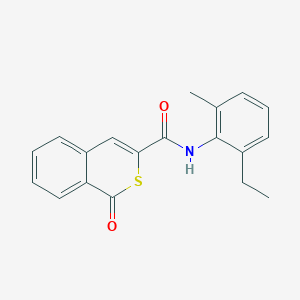![molecular formula C21H17FN4O2S B14981054 5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981054.png)
5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a combination of fluorobenzoyl, piperazine, thiophene, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 3-fluorobenzoyl group through an acylation reaction.
Synthesis of the Oxazole Ring: The oxazole ring is synthesized via a cyclization reaction involving appropriate precursors.
Coupling of Thiophene and Oxazole: The thiophene moiety is introduced through a Heck reaction, which involves the coupling of a thiophene derivative with the oxazole ring under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific receptors or enzymes could make it useful in the treatment of certain diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction mechanisms or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-ARYLPIPERAZIN-1-YL)-N-ARYLPENTANAMIDES: These compounds are known for their selectivity towards dopamine D3 receptors.
2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES: These are acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease.
Uniqueness
5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17FN4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H17FN4O2S/c22-16-4-1-3-15(13-16)20(27)25-8-10-26(11-9-25)21-18(14-23)24-19(28-21)7-6-17-5-2-12-29-17/h1-7,12-13H,8-11H2/b7-6+ |
InChI Key |
INMGQHLACAINME-VOTSOKGWSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


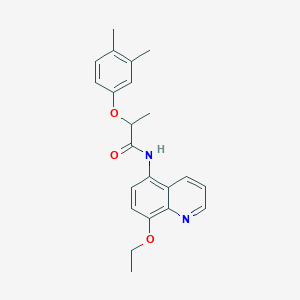
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14980996.png)
![2-(2-methoxyphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14981000.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)acetamide](/img/structure/B14981003.png)
![N-[4-(dimethylamino)benzyl]-2-(2,6-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B14981008.png)
![6-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981016.png)
![1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B14981024.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B14981041.png)
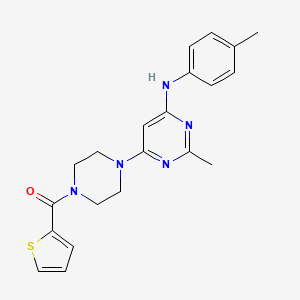
![6-Ethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981053.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14981061.png)
